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molecular formula C11H14O2 B8719385 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol

2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol

Cat. No. B8719385
M. Wt: 178.23 g/mol
InChI Key: HXUATCOOEBVHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06703384B2

Procedure details

A solution of the 6-vinylchroman intermediate (0.12 g, 0.27 mmol) in anhydrous THF (1 mL) was cooled to 0° C. and treated with 9-BBN (0.60 mL, 0.5 M in THF, 0.3 mmol). The reaction mixture was heated to reflux for 8 h. The reaction was quenched with water (1.5 mL) and treated with NaBO3.4H2O and the resulting slurry was stirred overnight. Diethyl ether (4 mL) and the reaction mixture were extracted with CH2Cl2 (2×20 mL). The organic layers were concentrated to a clear oil that was purified by silica gel chromatography eluting with ethyl acetate (50%, v/v) in hexane. This yielded the desired 6-(2-hydroxyethyl)chroman intermediate as a colorless oil (30 mg, 24%). 1H-NMR (CDCl3/TMS, ppm): 0.87 (m, 12H, 4a′-, 8a′-, 12a′-, 13′-CH3), 1.0-1.6 (m, 24H, 4′-, 8′-, 12′-CH, 1′-, 2′-, 3′-, 5′-, 6′-, 7′-, 9′-, 10′-, 11′-CH2, 2a-CH3), 1.81 (m, 2H, 3-CH2), 2.17, 2.24, 2.28 (3×s, 9H, 5a-, 7a-, 8a-CH3), 2.68 (t, J=6.8 Hz, 2H, 4-CH2), 3.01 (t, J=7.5 Hz, 2H, Ar—CH2), 3.74 (t, J=7.5 Hz, 2H, OCH2); 13C-NMR (CDCl3, ppm): 12.0, 15.1, 16.0 (5a-, 7a-, 8a-CH3), 19.6, 19.7 (CH3), 20.6, 21.0 (CH2), 22.6, 22.7 (CH3), 23.8 (2a-CH3), 24.4, 24.8 (CH2), 28.0 (CH), 31.2 (3-CH2), 32.7, 32.8 (CH), 37.3, 37.4, 37.5, 39.4, 40.0 (CH2), 62.2 (OCH2), 72.6 (2-C), 116.8, 122.3, 124.9, 132.4, 133.9 (aryl C), 150.1 (aryl C—O); HRMS (CI, m/z): 458.412154 (M+H+, Calc. for C31H54O2 458.412384).
Name
6-vinylchroman
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH2:7][CH2:6]2)=[CH2:2].B1C2CCCC1CCC2.C1C[O:25]CC1>>[OH:25][CH2:2][CH2:1][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH2:7][CH2:6]2

Inputs

Step One
Name
6-vinylchroman
Quantity
0.12 g
Type
reactant
Smiles
C(=C)C=1C=C2CCCOC2=CC1
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
B1C2CCCC1CCC2

Conditions

Stirring
Type
CUSTOM
Details
the resulting slurry was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (1.5 mL)
ADDITION
Type
ADDITION
Details
treated with NaBO3.4H2O
EXTRACTION
Type
EXTRACTION
Details
Diethyl ether (4 mL) and the reaction mixture were extracted with CH2Cl2 (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were concentrated to a clear oil that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate (50%, v/v) in hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCC=1C=C2CCCOC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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